Product packaging for 7-Chloro-N-phenylheptanamide(Cat. No.:CAS No. 141381-75-1)

7-Chloro-N-phenylheptanamide

Cat. No.: B14281796
CAS No.: 141381-75-1
M. Wt: 239.74 g/mol
InChI Key: YCMROAIHIVGNSR-UHFFFAOYSA-N
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Description

7-Chloro-N-phenylheptanamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. As an N-phenyl amide derivative featuring a chloroalkyl chain, it serves as a versatile building block for the design and development of novel pharmacologically active molecules. Related compounds with similar N-phenyl amide scaffolds have been investigated as intermediates in the synthesis of essential drugs and as core structures in potential pan-phosphodiesterase (PDE) inhibitors, which are relevant for research into inflammatory and fibrotic diseases . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B14281796 7-Chloro-N-phenylheptanamide CAS No. 141381-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141381-75-1

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

7-chloro-N-phenylheptanamide

InChI

InChI=1S/C13H18ClNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)

InChI Key

YCMROAIHIVGNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCCl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro N Phenylheptanamide and Analogues

Established Synthetic Pathways for N-Phenylheptanamides

The foundational step in synthesizing the target compound and its relatives is the creation of the robust amide bond linking the heptanoyl chain to the phenyl ring.

The most direct and widely employed method for synthesizing N-phenylheptanamides is the coupling of a heptanoic acid derivative with aniline (B41778). This transformation requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been optimized for this purpose, each with distinct advantages concerning reaction efficiency, byproduct profile, and compatibility with other functional groups.

The general reaction scheme involves the activation of the carboxylic acid (R-COOH) to form a highly reactive intermediate, which is then readily attacked by the aniline (Ph-NH₂). Common activating agents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic choices. EDC is often preferred due to the formation of a water-soluble urea (B33335) byproduct, which simplifies purification. The reaction is typically performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which suppresses side reactions (e.g., N-acylurea formation) and minimizes racemization in chiral substrates.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid amide bond formation with high yields. They are often the reagents of choice for sterically hindered or electronically deactivated substrates.

Phosphonium Salts: BOP and PyBOP are effective phosphonium-based coupling agents that generate highly reactive oxyphosphonium intermediates.

Acid Chlorides: An alternative, classical approach involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting heptanoyl chloride reacts rapidly with aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

The table below compares common coupling agents used for the synthesis of N-phenylamides from the corresponding carboxylic acid and aniline.

Coupling SystemTypical SolventTypical Temperature (°C)Key AdvantagesCommon Byproduct
EDC / HOBtDCM, DMF0 to 25Water-soluble urea byproduct, mild conditionsEDC-urea
DCC / HOBtDCM, THF0 to 25Cost-effective, highly effectiveDicyclohexylurea (DCU), insoluble
HATU / DIPEADMF, NMP0 to 25Very fast, high yields, suitable for difficult couplingsTetramethylurea
SOCl₂ then Aniline/BaseToluene, DCM (step 1); DCM (step 2)25 to 80 (step 1); 0 to 25 (step 2)Highly reactive intermediate, inexpensive reagentsHCl, SO₂ (gaseous)

While 7-Chloro-N-phenylheptanamide itself is achiral, the synthesis of chiral analogues is crucial for exploring structure-activity relationships in various chemical applications. Stereocenters can be introduced on the heptanamide (B1606996) backbone, most commonly at the C-2 (α) position.

Two primary strategies are employed for stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, a commercially available chiral carboxylic acid, such as (R)-2-methylheptanoic acid, can be coupled with aniline using the methods described in section 2.1.1. The use of mild coupling conditions (e.g., HATU or EDC/HOBt at low temperatures) is critical to prevent epimerization of the stereocenter adjacent to the activated carboxyl group.

Asymmetric Catalysis: This method involves creating the stereocenter during the synthesis. For example, an asymmetric hydrogenation of an α,β-unsaturated precursor, such as N-phenylhept-2-enamide, can be performed using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP). This reaction can produce one enantiomer of N-phenyl-2-alkylheptanamide in high enantiomeric excess. The choice of catalyst and reaction conditions determines the stereochemical outcome.

Derivatization Strategies for Structural Modification of the N-Phenylheptanamide Core

The this compound structure is a versatile platform for further chemical modification. The two primary sites for derivatization are the phenyl ring and the C-7 position.

Modification of the Phenyl Ring: This is typically achieved by using a substituted aniline as the starting material in the amide coupling step. For example, coupling 7-chloroheptanoic acid with anilines bearing electron-donating (e.g., 4-methoxyaniline) or electron-withdrawing (e.g., 4-fluoroaniline, 4-nitroaniline) groups yields a library of analogues with modulated electronic properties. This strategy allows for systematic tuning of the molecule's characteristics.

Nucleophilic Substitution at the C-7 Position: The terminal chloride at C-7 is an excellent electrophilic site and acts as a leaving group for Sₙ2 reactions. This allows for the introduction of a wide array of functional groups. Treating this compound with various nucleophiles can yield diverse derivatives:

Azides: Reaction with sodium azide (B81097) (NaN₃) produces 7-azido-N-phenylheptanamide , a precursor for amines (via reduction) or triazoles (via click chemistry).

Thiols: Reaction with a thiol (R-SH) in the presence of a base yields a thioether. For example, using sodium thiophenoxide (PhSNa) would produce 7-(phenylthio)-N-phenylheptanamide .

Cyanides: Reaction with sodium cyanide (NaCN) yields 7-cyano-N-phenylheptanamide (also named N-phenyl-8-oxooctanenitrile), which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: Reaction with ammonia (B1221849) or primary/secondary amines can introduce a terminal amino group, though this may require harsh conditions or result in over-alkylation.

These derivatization strategies highlight the synthetic utility of this compound as a key intermediate for accessing a broad chemical space of complex N-phenylalkanamides.

Side-Chain Elongation and Functionalization

The synthesis of N-phenylheptanamides with modified side chains often starts from a suitable carboxylic acid or its derivative. A common method involves the amidation of a functionalized heptanoic acid with aniline. For instance, the synthesis of 7-bromo-N-phenylheptanamide can be achieved by reacting 7-bromoheptanoic acid with thionyl chloride to form the acyl chloride, which is then reacted with aniline. ucl.ac.uk This bromo-derivative serves as a versatile intermediate for further functionalization.

Another approach to functionalization is through the direct use of a pre-functionalized starting material. For example, the synthesis of N-phenylheptanamide can be accomplished by the coupling reaction between heptanoic acid and aniline. rsc.org This fundamental reaction can be adapted to introduce various functionalities along the seven-carbon chain.

Research has also explored the introduction of other functional groups. For instance, 7-cyano-2-ethyl-N-phenylheptanamide has been synthesized, demonstrating that the heptanamide backbone can be modified with different functional groups to create a diverse range of analogues. wiley.comwiley.com

The following table summarizes the synthesis of various N-phenylheptanamide analogues with functionalized side chains:

Table 1: Synthesis of N-Phenylheptanamide Analogues with Side-Chain Modifications
Compound Starting Materials Reagents and Conditions Reference
7-Bromo-N-phenylheptanamide 7-Bromoheptanoic acid, Aniline 1. Thionyl chloride, 70°C, 1h 2. Dichloromethane, 0°C ucl.ac.uk
N-Phenylheptanamide Heptanoic acid, Aniline Coupling reaction at 50°C rsc.org
7-Cyano-2-ethyl-N-phenylheptanamide Not specified Not specified wiley.comwiley.com

Aromatic Ring Substitutions on the Phenyl Moiety

The properties of N-phenylheptanamide can be significantly altered by introducing substituents onto the phenyl ring. These substitutions are typically achieved by using a substituted aniline as the starting material in the amidation reaction. This approach allows for the synthesis of a wide array of derivatives with different electronic and steric properties.

Aromatic substitution is a fundamental reaction in organic chemistry where a substituent on an aromatic ring is replaced by another group. numberanalytics.com The two main types of aromatic substitution are electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS). numberanalytics.com In the context of synthesizing N-phenylheptanamide analogues, the focus is generally on using pre-substituted anilines.

For example, the synthesis of N-(5-chloro-2-methylphenyl)pentanamide has been reported, which indicates that chloro and methyl groups can be readily incorporated into the phenyl ring of N-phenyl-alkanamides. rsc.org Similarly, the synthesis of N-(4-bromophenyl)pentanamide and N-(4-cyanophenyl)pentanamide demonstrates the feasibility of introducing bromo and cyano groups at the para position of the phenyl ring. rsc.org The synthesis of substituted N-phenylmaleimides, such as N-(4-chlorophenyl)maleimide, further illustrates the versatility of using substituted anilines to create functionalized N-phenyl derivatives. researchgate.net

The table below provides examples of N-phenylalkanamide analogues with various substitutions on the aromatic ring.

Table 2: Examples of N-Phenylalkanamide Analogues with Aromatic Ring Substitutions

Compound Starting Materials Reagents and Conditions Reference
N-(5-chloro-2-methylphenyl)pentanamide 5-chloro-2-methylaniline, Pentanoyl chloride Not specified rsc.org
N-(4-bromophenyl)pentanamide 4-bromoaniline, Pentanoyl chloride Not specified rsc.org
N-(4-cyanophenyl)pentanamide 4-cyanoaniline, Pentanoyl chloride Not specified rsc.org

Synthesis of Complex Polycyclic N-Phenylheptanamide Derivatives

The N-phenylheptanamide scaffold can be incorporated into more complex polycyclic structures. These syntheses often involve multi-step reaction sequences and can lead to the formation of novel heterocyclic systems.

One strategy involves the use of N-phenylamide derivatives as building blocks in cycloaddition reactions. For instance, substituted N-phenylmaleimides can undergo Diels-Alder reactions to form polycyclic compounds. researchgate.net This approach highlights how the N-phenylamide moiety can be part of a dienophile that reacts with a suitable diene to construct a new ring system.

Another approach to complex polycyclic structures involves intramolecular cyclization reactions. Research on the synthesis of polycyclic aminal heterocycles from dipeptide derivatives showcases how amide functionalities can be utilized to form new rings. rsc.org Although not directly involving N-phenylheptanamide, these methods demonstrate the potential for cyclization strategies that could be applied to suitably functionalized N-phenylheptanamide precursors. The synthesis of polycyclic alkaloid scaffolds from tryptamine (B22526) derivatives also provides insights into creating complex tetracyclic systems. nih.gov

Furthermore, the synthesis of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one derivatives illustrates the construction of a seven-membered heterocyclic ring fused to a phenyl group, which is structurally related to the concept of incorporating an N-phenylamide into a larger ring system. scholarsresearchlibrary.com

The following table presents examples of synthetic strategies leading to complex polycyclic structures related to N-phenylamides.

Table 3: Synthetic Strategies for Complex Polycyclic N-Phenylamide Derivatives

Synthetic Strategy Description Example Reference
Diels-Alder Reaction A substituted N-phenylmaleimide acts as a dienophile to react with a diene, forming a polycyclic adduct. Synthesis of N-phenylmaleimide derivatives and their use in Diels-Alder reactions. researchgate.net
Intramolecular Cyclization Dipeptide derivatives undergo oxidative-decarboxylative intramolecular cyclization to form polycyclic aminal heterocycles. Synthesis of polycyclic aminal heterocycles from dipeptide derivatives. rsc.org

Structure Activity Relationship Sar Studies of 7 Chloro N Phenylheptanamide Analogues

Systematic Variation of the Heptanamide (B1606996) Chain Length and Branching

Research on various classes of bioactive amides has demonstrated that altering the alkyl chain length can have a profound impact on potency. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org In contrast, those with shorter chains (less than five carbons) were found to be inactive, establishing a clear SAR. chemrxiv.org Similarly, studies on cannabimimetic indoles revealed that an alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group, however, led to a significant decrease in binding affinity at both CB1 and CB2 receptors. nih.gov

The introduction of branching to the alkyl chain can also modulate activity. In some cases, branching may enhance binding by providing a better fit to a hydrophobic pocket, while in others it may introduce steric hindrance that reduces activity. The variability in activity based on chain length and branching highlights the importance of the hydrophobic nature and spatial arrangement of this part of the molecule for effective interaction with the target. rsc.orgmdpi.com

Table 1: Effect of Alkyl Chain Length on Biological Activity in Different Compound Series

Compound Series Optimal Chain Length for Activity Effect of Shorter Chains Effect of Longer Chains Reference
N-Alkylmorpholine Derivatives C12-C16 Inactive (< C5) - chemrxiv.org
Cannabimimetic Indoles C5 Reduced activity (< C3) Decreased activity (> C6) nih.gov
Phenyl Alcohol Derivatives Gradual increase in local order with elongation - Suppression of surface order rsc.org

Impact of Halogenation (Specifically Chlorine) at the C-7 Position on Biological Activity

The presence and nature of a halogen substituent, such as chlorine at the C-7 position, can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its biological activity.

In the context of 4-aminoquinolines, the substituent at the 7-position is crucial for antimalarial activity. nih.gov Studies have shown that 7-iodo- and 7-bromo-aminoquinolines are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov However, 7-fluoro- and 7-trifluoromethyl-aminoquinolines were generally less active, particularly against resistant strains. nih.gov This suggests that the size and electronic nature of the halogen at this position are critical for potent activity.

The introduction of a halogen can also occur at other positions. For example, late-stage bromination of thiaplakortone A resulted in halogenation at the C-2 and C-7 positions. nih.gov While this demonstrates the feasibility of such modifications, in this particular case, the resulting halogenated analogues showed reduced antimalarial activity compared to the parent compound. nih.gov

The process of C-H bond halogenation is a fundamental transformation in organic synthesis, and copper-catalyzed methods have emerged as a powerful tool for achieving this selectively. beilstein-journals.org This allows for the targeted introduction of halogens to explore their impact on biological activity in a systematic manner.

Role of the N-Phenyl Substituent and its Substitutions in Modulating Biological Responses

The N-phenyl group and its substitution patterns are key determinants of the biological activity of many amide-containing compounds. Modifications to this aromatic ring can alter the molecule's interaction with its target through various mechanisms, including hydrogen bonding, and hydrophobic interactions.

In a series of N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides, the nature and position of substituents on the phenyl ring were found to be critical for their antimycobacterial activity. mdpi.com For example, compounds with specific substitution patterns showed significant activity against M. tuberculosis. mdpi.com Similarly, for 1,2,5-oxadiazole derivatives, the presence of certain substituents on the phenyl ring, such as trifluoromethyl and chloro groups at the meta and para positions, was crucial for their antiproliferative effects on cancer cell lines. iiarjournals.org Conversely, substitution at the ortho position was found to be detrimental to activity. iiarjournals.org

The synthesis of various 1-phenylcyclopropane carboxamide derivatives has also highlighted the importance of the phenyl ring in conferring biological activity, with these compounds showing antiproliferative effects on human myeloid leukaemia cell lines. nih.gov The ability to readily synthesize a variety of substituted N-phenyl amides allows for a thorough exploration of the SAR associated with this part of the molecule. sapub.orgsioc-journal.cnekb.eg

Table 2: Influence of N-Phenyl Substitution on Biological Activity

Compound Class Substituent(s) Enhancing Activity Substituent(s) Decreasing Activity Biological Activity Reference
N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides Bromo, trifluoromethyl - Antimycobacterial mdpi.com
1,2,5-Oxadiazole Derivatives meta-CF3, para-Cl ortho-substituents Antiproliferative iiarjournals.org
Flufenamic Acid Derivatives - Acetamido, benzamido TEAD transcriptional inhibitory activity nih.gov

Stereochemical Considerations in the Design of Biologically Active N-Phenylheptanamides

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target, such as an enzyme or receptor.

In the case of N-(2-oxo-3-oxetanyl)amides, which are inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the stereochemistry of the β-lactone ring is critical for inhibitory potency. escholarship.org Specifically, the (S)-enantiomer of N-(2-oxo-3-oxetanyl)-3-phenylpropionamide was found to be a selective inhibitor of NAAA. escholarship.org This highlights that a specific stereochemical configuration is required for effective binding and inhibition of the enzyme.

While the specific compound 7-Chloro-N-phenylheptanamide itself may be achiral, the introduction of chiral centers through modifications to the heptanamide chain (e.g., branching) or the N-phenyl ring would necessitate a careful evaluation of the stereochemical requirements for biological activity. The synthesis of stereochemically defined analogues is crucial for understanding the precise nature of the ligand-target interaction.

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a response. d-nb.infodovepress.com Identifying the key pharmacophoric elements of this compound analogues is the culmination of SAR studies.

Based on the preceding sections, a hypothetical pharmacophore for a biologically active N-phenylheptanamide analogue might include:

A hydrophobic region: corresponding to the heptyl chain. The optimal length and shape of this region would be critical.

A hydrogen bond donor/acceptor group: the amide linkage is a classic example, capable of forming hydrogen bonds with the target.

An aromatic feature: the N-phenyl ring, which can engage in π-π stacking or other hydrophobic interactions.

An electron-withdrawing group/halogen bond donor: the chlorine atom at the C-7 position.

The process of pharmacophore modeling often involves aligning a set of active compounds to identify common features. nih.gov This can be done using ligand-based or structure-based approaches. Once a pharmacophore model is developed, it can be used for virtual screening to identify new compounds with similar features and potentially similar biological activities. nih.gov The ultimate goal is to create a model that accurately predicts the biological activity of novel compounds, thereby guiding the design of more effective therapeutic agents. d-nb.info

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Profiles of N-Phenylheptanamide Derivatives

N-phenylheptanamide and its related compounds have been investigated for their potential to inhibit enzymes that are critical in various pathological and physiological processes. The core structure, consisting of a heptanamide (B1606996) chain linked to a phenyl group, provides a versatile backbone for the development of targeted enzyme inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govnih.gov This deacetylation process leads to chromatin condensation and transcriptional repression. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govnih.gov The typical pharmacophore of an HDAC inhibitor includes a cap group that interacts with the surface of the enzyme, a linker region (like the heptanamide chain), and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site. nih.govmdpi.com

The interaction with the zinc ion at the core of the HDAC active site is a critical determinant of inhibitor potency. mdpi.com While hydroxamic acids are the most common ZBGs in approved HDAC inhibitors like Vorinostat (SAHA), they are associated with metabolic instability and lack of isoform selectivity. nih.govnih.gov This has prompted the exploration of alternative ZBGs. nih.gov

Research into N-phenylheptanamide analogues has explored variations in this crucial ZBG. For instance, the related compound, N1-(2-aminophenyl)-N7-phenyl-heptanediamide (PAOA), demonstrates selective inhibition of HDAC1 and HDAC3 with IC50 values of 199 nM and 69 nM, respectively. caymanchem.com This highlights how modifications to the heptanamide structure, in this case creating a diamide (B1670390) with an ortho-aminoanilide group, can confer selectivity towards specific HDAC isoforms. The ortho-aminoanilide moiety itself acts as a bidentate zinc-binding group, interacting with the zinc ion through the anilide nitrogen and the amide carbonyl oxygen. nih.gov This type of interaction is characteristic of a class of non-hydroxamate HDAC inhibitors. explorationpub.com The design of such inhibitors often involves tethering short-chain fatty acids or their derivatives to a zinc-chelating motif. ekb.eg

The development of non-hydroxamate HDAC inhibitors aims to overcome the limitations of hydroxamic acid-based drugs. nih.gov Benzamides, such as those seen in the structure of PAOA, represent a significant class of non-hydroxamate inhibitors that often show selectivity for class I HDACs. ekb.egnih.gov The N-phenylheptanamide scaffold can be considered a component of this broader class, where the phenyl group acts as a cap and the heptanamide chain as a linker.

Table 1: Inhibitory Activity of Selected Non-Hydroxamate HDAC Inhibitors with Anilide Moieties

Compound NameStructureTarget HDACIC50 (nM)
N1-(2-aminophenyl)-N7-phenyl-heptanediamide (PAOA)HDAC1199 caymanchem.com
HDAC369 caymanchem.com
ChidamideHDAC195 ekb.eg
HDAC2160 ekb.eg
HDAC367 ekb.eg
Entinostat (MS-275)HDAC1130 ekb.eg
HDAC2440 ekb.eg
HDAC3200 ekb.eg

This table presents data for compounds structurally related to the N-phenylheptanamide scaffold to illustrate the inhibitory potential of this class.

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the bioactive lipid N-palmitoylethanolamide (PEA), a molecule with anti-inflammatory and analgesic properties. nih.govsemanticscholar.org Inhibition of NAAA increases the endogenous levels of PEA, making NAAA a therapeutic target for inflammatory conditions. nih.govgoogle.com NAAA is an N-terminal nucleophile (Ntn) hydrolase, utilizing a cysteine residue as its catalytic nucleophile. nih.gov

A significant class of NAAA inhibitors is based on the covalent modification of the enzyme's catalytic cysteine. nih.gov Research has shown that β-lactone rings are effective "warheads" that can be incorporated into inhibitor structures. nih.govnih.gov These inhibitors are thought to function via the acylation of the N-terminal cysteine of NAAA. nih.gov

Specifically, N-phenylheptanamide derivatives have been modified with a β-lactone ring to create potent NAAA inhibitors. For example, (S)-N-(2-oxo-3-oxetanyl)-7-phenylheptanamide is a lactone-modified derivative that has been synthesized and studied for its NAAA inhibitory activity. escholarship.org The mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on the carbonyl carbon of the β-lactone ring, leading to the formation of a covalent thioester bond and subsequent inactivation of the enzyme. nih.govnih.gov This covalent yet potentially reversible interaction has been a key strategy in designing potent NAAA inhibitors. nih.gov

The potency and specificity of N-phenylheptanamide-based NAAA inhibitors can be modulated by altering different parts of the molecule. Structure-activity relationship studies on (S)-N-(2-oxo-3-oxetanyl)amide derivatives have shown that the nature of the acyl chain is critical for inhibitory activity. escholarship.org

For instance, starting from a lead compound, (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide (IC50 = 420 nM), modifications to the phenylalkyl chain have led to more potent inhibitors. escholarship.orgescholarship.org Increasing the length and lipophilicity of this chain generally enhances potency. This suggests that the inhibitor's acyl chain interacts with a hydrophobic pocket in the enzyme, similar to how the fatty acyl chain of the natural substrate, PEA, binds. escholarship.org The introduction of a biphenyl (B1667301) group at the end of the chain in (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide resulted in a more potent inhibitor with an IC50 of 115 nM. escholarship.orgescholarship.org

While specific inhibitory data for 7-Chloro-N-phenylheptanamide itself against NAAA is not prominent in the literature, the extensive research on its analogues highlights the importance of the heptanamide chain as a linker. The chloro-substitution on this chain could potentially influence the molecule's electronic properties and binding affinity.

Table 2: Inhibitory Potency of Lactone-Modified NAAA Inhibitors

Compound NameStructureTarget EnzymeIC50 (nM)
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamideRat NAAA420 escholarship.orgescholarship.org
(S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamideRat NAAA115 escholarship.orgescholarship.org
ARN077Human NAAA7.3 nih.gov

This table showcases the potency of β-lactone containing inhibitors, some of which are structurally related to N-phenylheptanamide, against NAAA.

Cellular Mechanism of Action Studies

In Vitro Assays for Functional Characterization in Biological Systems

The functional characterization of "this compound" in biological systems is primarily investigated through a series of in vitro assays. These assays are essential for elucidating the compound's mechanism of action, identifying its molecular targets, and determining its potential as a therapeutic agent. While specific published data for this compound is limited, the functional assays applied to its close structural analogs, such as 7-Bromo-N-phenylheptanamide and other N-phenylalkanamide derivatives, provide a clear framework for its evaluation. These investigations typically focus on areas like anticancer activity and enzyme inhibition.

The primary in vitro functional characterization of compounds like this compound involves assessing their cytotoxic effects on various cell lines. This is a crucial first step in identifying potential anticancer properties. Assays are commonly performed using a panel of human cancer cell lines to determine the compound's potency and selectivity.

One of the key areas of investigation for N-phenylalkanamide derivatives is their potential to act as enzyme inhibitors. ucl.ac.uknih.gov Structurally similar compounds have been explored for their ability to inhibit histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are significant targets in cancer therapy. ucl.ac.uknih.gov The evaluation of this compound would likely involve in vitro assays to measure its inhibitory activity against specific HDAC isoforms.

Another potential target for N-acyl amide compounds is the N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in the hydrolysis of fatty acid ethanolamides. escholarship.org In vitro assays using recombinant NAAA are employed to determine the inhibitory potential (IC50 values) of test compounds. escholarship.org

Cytotoxicity and Cell Growth Inhibition Assays

Research on structurally related N-phenylalkanamide derivatives has extensively utilized cytotoxicity assays to screen for potential anticancer activity. For instance, in studies involving analogs like 7-Bromo-N-phenylheptanamide, the growth inhibitory activity is measured against various human cancer cell lines. nih.gov A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability. nih.gov

The typical output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The table below illustrates the kind of data generated from such assays for analogs of this compound, providing a reference for its potential activity profile.

Table 1: Illustrative Cytotoxicity of N-Phenylalkanamide Analogs Against Human Cancer Cell Lines

Compound Target Cell Line IC50 (µM) Reference
p-methoxyphenylthiazole analog (84) HCT116 (Colon Cancer) 0.93 nih.gov
p-bromo phenylthiazole analog (85) HCT116 (Colon Cancer) >40 nih.gov
5-methoxybenzothiazole analog (83) HCT116 (Colon Cancer) 2.18 nih.gov
SAHA (Vorinostat) - Control HCT116 (Colon Cancer) 1.18 nih.gov
p-methoxyphenylthiazole analog (84) NCI-H522 (Lung Cancer) 1.94 nih.gov
SAHA (Vorinostat) - Control NCI-H522 (Lung Cancer) 2.76 nih.gov
p-methoxyphenylthiazole analog (84) HeLa (Cervical Cancer) 2.13 nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Enzyme Inhibition Assays

Given that analogs of this compound have been investigated as HDAC inhibitors, it is a primary candidate for this class of enzymes. ucl.ac.uknih.gov In vitro HDAC inhibition assays are crucial for functional characterization. These assays typically use purified recombinant HDAC enzymes and a fluorogenic substrate. The ability of the test compound to inhibit the deacetylation of the substrate is measured, allowing for the determination of its IC50 value against different HDAC isoforms. This helps in understanding the compound's potency and selectivity as an enzyme inhibitor.

Research on other N-acyl amide derivatives has also pointed towards the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). escholarship.org The functional characterization in this context involves testing the compound's ability to inhibit the hydrolysis of a substrate by recombinant rat NAAA. escholarship.org

Table 2: Illustrative Enzyme Inhibition Data for N-Acyl Amide Analogs

Compound Target Enzyme IC50 (nM) Assay Type Reference
(S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide (7h) NAAA 115 Recombinant Rat NAAA Hydrolysis escholarship.org
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide (7a) NAAA 420 Recombinant Rat NAAA Hydrolysis escholarship.org
N-hydroxy-8-(4-methoxyphenyl)-8-oxooctanamide HDAC 15 Isolated Enzyme Inhibition nih.gov
N-hydroxy-8-(naphthalen-2-yl)octanamide HDAC 25 Isolated Enzyme Inhibition nih.gov
N-hydroxy-7-(naphthalen-2-yl)-7-oxoheptanamide HDAC 35 Isolated Enzyme Inhibition nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Chemistry and Molecular Modeling of 7 Chloro N Phenylheptanamide Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com This method is instrumental in virtual screening and understanding the binding mechanism of potential drug candidates.

Molecular docking simulations for 7-Chloro-N-phenylheptanamide would involve predicting its binding orientation and affinity within the active site of various protein targets. The process typically starts with the three-dimensional structures of the ligand (this compound) and the target protein. These structures can be prepared using software modules that generate different protonation states and tautomers at a physiological pH. nih.gov

The docking process itself explores a multitude of possible conformations of the ligand within the protein's binding pocket, calculating the binding energy for each pose. These energies are determined by scoring functions that account for various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results can reveal key amino acid residues that are crucial for the binding of the ligand. nih.gov For instance, a hypothetical docking study of this compound with a protein kinase might reveal hydrogen bonding between the amide group of the ligand and a backbone carbonyl of a key residue in the hinge region of the kinase.

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)1CX2-8.5Arg120, Tyr355, Val523
Monoamine Oxidase B (MAO-B)2V60-7.9Tyr435, Gln206, Cys172
Tryptophan 7-halogenase (PrnA)2AR8-7.2Lys79, Glu346, Phe103

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the type of information generated from molecular docking studies. It is not based on actual experimental or computational results for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods can provide valuable information about the distribution of electrons, molecular orbitals, and the energies of different electronic states. For this compound, these calculations can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, quantum chemical calculations can be used to determine electrostatic potential maps, which visualize the charge distribution and can help in identifying regions of the molecule that are likely to engage in electrostatic interactions. This information is complementary to molecular docking, as it provides a deeper understanding of the electronic basis for the observed binding interactions. researchgate.net

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.1 D

Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. rsc.org Starting from the docked pose, an MD simulation would track the movements of all atoms in the system, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.gov These simulations can reveal how water molecules mediate interactions at the binding interface and can help to refine the binding mode predicted by docking. mdpi.com

For this compound, an MD simulation could show how the flexible heptyl chain explores different conformations within a hydrophobic pocket, or how the entire ligand might shift its position slightly to optimize its interactions. mdpi.com The results of MD simulations can be used to calculate binding free energies, which are often more accurate than the scoring functions used in molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, untested compounds. nih.gov

To build a QSAR model for analogues of this compound, a dataset of compounds with known activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), would be calculated for each compound. Statistical methods, such as partial least squares (PLS) regression, are then used to develop a mathematical equation that relates these descriptors to the biological activity. nih.gov A validated QSAR model can then be used to guide the design of new derivatives of this compound with potentially improved activity. mdpi.com

Illustrative Data Table: Example of a QSAR Equation for a Series of Analogues

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond Donors + 2.5

DescriptorCoefficientDescription
LogP0.5Lipophilicity
MW-0.2Molecular Weight
H-bond Donors0.8Number of Hydrogen Bond Donors

Disclaimer: This QSAR equation is a hypothetical example provided for illustrative purposes and is not based on actual data for this compound analogues.

Advanced Analytical Methodologies in N Phenylheptanamide Research

Spectroscopic Techniques for Structural Elucidation and Precise Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

For 7-Chloro-N-phenylheptanamide, ¹H NMR spectroscopy would be used to identify all unique proton environments. The chemical shifts (δ) of the signals would indicate the electronic environment of the protons. For instance, protons on the phenyl ring would resonate in the aromatic region (typically δ 7.0-8.0 ppm), while protons on the heptanamide (B1606996) chain would appear at higher field strengths (δ 1.0-3.5 ppm). The signal for the N-H proton of the amide would likely appear as a broad singlet. Integration of the signals would confirm the number of protons in each environment, and spin-spin coupling patterns (multiplicity) would reveal adjacent proton relationships, allowing for the assembly of the molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group would be characteristically downfield (δ ~170-175 ppm), while the aromatic carbons would resonate in the δ 120-140 ppm range. The aliphatic carbons of the heptyl chain would appear at higher field strengths.

While no direct experimental NMR data for this compound is publicly available, the data for the closely related analogue, 6-chloro-N-phenylhexanamide, provides a strong basis for predicting the expected spectral features. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogue data)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H ~7.5 (broad singlet) -
Aromatic C-H 7.0 - 7.6 (multiplets) 120 - 138
Carbonyl C=O - ~171
CH₂ adjacent to C=O ~2.4 (triplet) ~37
CH₂ adjacent to Cl ~3.5 (triplet) ~45

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₈ClNO), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Analysis of the isotopic pattern would be particularly informative. The presence of a chlorine atom would be confirmed by the characteristic M+2 peak, with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would yield structural information by breaking the molecule into smaller, identifiable pieces. Key fragmentation pathways for this compound would likely include cleavage of the amide bond and loss of the chloroheptyl chain.

For the analogous compound 6-chloro-N-phenylhexanamide, the calculated exact mass for the molecular ion [M]⁺ is 225.09149, and the experimentally found value was also 225.09149, demonstrating the accuracy of HRMS. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Amide) Stretching 1630 - 1680
C=C (Aromatic) Stretching 1450 - 1600
C-N (Amide) Stretching 1210 - 1320

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light would be primarily due to the π-electron system of the phenyl ring. The presence of the amide group conjugated with the phenyl ring would influence the wavelength of maximum absorbance (λ_max).

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for its isolation and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC or UHPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. Due to its nonpolar phenyl and heptyl groups, this compound would be well-retained on the column, allowing for its separation from more polar impurities. A UV detector would typically be used for detection, leveraging the UV absorbance of the phenyl group. The purity of a sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Purity Determination

If this compound were to be synthesized in a chiral form (e.g., through the introduction of a stereocenter on the heptyl chain), the determination of its enantiomeric purity would be crucial. Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. The development of such methods is critical in pharmaceutical research where the biological activity of enantiomers can differ significantly.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) serves as a powerful technique for the analysis of this compound, particularly when the compound is chemically modified to increase its volatility. Due to the relatively low volatility of the intact amide, derivatization is often a necessary prerequisite for successful GC analysis. This process converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity.

For N-phenylalkanamides, a common derivatization strategy involves the cleavage of the amide bond followed by the conversion of the resulting amine (aniline) and carboxylic acid (7-chloroheptanoic acid) into more volatile species. Silylation is a frequently employed technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms on the amine and carboxylic acid with trimethylsilyl (B98337) (TMS) groups.

The choice of chromatographic column is critical for achieving adequate separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often suitable for separating the derivatized products from other matrix components. oup.comlibretexts.org The separation is based on the boiling points of the solutes and their interactions with the stationary phase. libretexts.org Temperature programming, which involves a gradual increase in the column temperature, is typically used to ensure the efficient elution of compounds with a range of boiling points. glsciencesinc.com

For detection, a Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive structural information, making GC-MS the gold standard for identification. libretexts.org The mass spectrometer ionizes the eluting compounds, and the resulting fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous identification. oup.com An Electron Capture Detector (ECD) can also be considered, as it is highly selective for halogenated compounds like the parent molecule or its chlorinated derivatives. libretexts.org

Table 1: Illustrative Gas Chromatography Parameters for Analysis of this compound Derivatives

Degradation Product Profiling and Stability Investigations

Proposed Degradation Pathways and Mechanisms

Based on the fundamental chemistry of amides and halogenated alkanes, several degradation pathways for this compound can be proposed.

Hydrolytic Degradation: The most common pathway for amides is hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. In either case, the ultimate products are 7-chloroheptanoic acid and aniline (B41778). ajpaonline.com* Nucleophilic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions. Under aqueous conditions, this can lead to the formation of 7-Hydroxy-N-phenylheptanamide.

Elimination Reaction: In the presence of a base or under thermal stress, an elimination reaction (dehydrohalogenation) can occur, leading to the removal of hydrogen chloride (HCl) and the formation of a double bond. This would likely result in the formation of N-Phenylhept-6-enamide.

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation. This can involve homolytic cleavage of the carbon-chlorine bond to form radical intermediates, which can then participate in a variety of complex secondary reactions. researchgate.net These pathways are not mutually exclusive, and the predominant degradation profile will depend on the specific stress conditions applied.

Development of Stability-Indicating Analytical Methods for Research Samples

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active compound without interference from its degradation products, process impurities, or other excipients. ambiopharm.comThe development of such a method for this compound is essential for assessing its stability in research samples.

The development process typically involves the following steps:

Forced Degradation: As described previously, stress studies are performed to generate a sample containing the parent compound and its potential degradation products. ambiopharm.com2. Method Development and Optimization: Reversed-phase HPLC (RP-HPLC) with UV or MS detection is the most common technique. chromatographyonline.comMethod parameters such as the column type (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), pH, gradient elution profile, and column temperature are systematically adjusted to achieve complete separation between the peak for this compound and all degradation product peaks. chromatographyonline.com3. Method Validation: Once chromatographic resolution is achieved, the method is validated according to established guidelines (e.g., ICH). Validation ensures the method is reliable for its intended purpose and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, and robustness. ambiopharm.comSpecificity is particularly crucial for a SIAM, as it demonstrates the ability to unequivocally assess the analyte in the presence of its degradants.

Table 3: Typical Validation Parameters for a Stability-Indicating HPLC Method

Bioanalytical Method Development for In Vitro and Ex Vivo Quantification

To study the behavior of this compound in biological systems, such as in cell cultures (in vitro) or in tissue samples (ex vivo), a validated bioanalytical method is required. These methods must be sensitive enough to detect low concentrations of the analyte in complex biological matrices like plasma, serum, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. Method development involves several key stages:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of technique aims to maximize the recovery of the analyte while minimizing matrix effects.

LC-MS/MS Optimization: Chromatographic conditions are developed to ensure rapid elution and separation from endogenous interferences. A short C18 column with a fast gradient is often used. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more specific product ions formed upon fragmentation. This transition is highly specific to the analyte, greatly reducing background noise and enhancing selectivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variability during sample preparation and analysis.

Method Validation: Bioanalytical methods are validated according to regulatory guidelines (e.g., FDA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

Table 4: Key Aspects of a Bioanalytical LC-MS/MS Method for this compound

Future Perspectives and Emerging Research Avenues

Exploration of Novel Therapeutic Indications and Applications

The N-phenylalkanamide scaffold is a versatile backbone that can be modified to interact with a variety of biological targets. Future research will likely focus on screening 7-Chloro-N-phenylheptanamide and its analogues against a wide array of receptors, enzymes, and ion channels to uncover novel therapeutic applications. Given the known activities of structurally related compounds, potential areas of investigation could include:

Neurological Disorders: Phenylalkylamine derivatives have been explored for their effects on the autonomic nervous system. nih.gov Further studies could investigate the potential of N-phenylheptanamide analogues as modulators of neurotransmitter systems, which could be relevant for conditions such as epilepsy, neuropathic pain, and mood disorders.

Oncology: The cytotoxic and anti-tumor potential of novel chemical entities is a primary focus of drug discovery. Preclinical studies on related compounds have explored their efficacy in cancer models. Future research could assess the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines.

Infectious Diseases: The structural features of N-phenylheptanamide could be optimized to target microbial enzymes or cellular entry mechanisms. Screening against a panel of bacteria, viruses, and fungi may reveal potential antimicrobial or antiviral activities.

Design and Synthesis of Next-Generation N-Phenylheptanamide Analogues with Enhanced Specificity

To improve the therapeutic potential and minimize off-target effects, the design and synthesis of next-generation analogues with enhanced specificity is crucial. This involves a multidisciplinary approach combining computational modeling and advanced synthetic chemistry.

Key strategies for designing more specific analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can help identify the key chemical features responsible for biological activity. This includes altering the length of the alkyl chain, substituting the chloro group with other halogens or functional groups, and modifying the phenyl ring.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule can guide the design of analogues that fit more precisely into the binding pocket of a target protein.

Functionalized Synthesis: The development of novel synthetic routes allows for the creation of a diverse library of functionalized N-phenylheptanamide derivatives. mdpi.comresearchgate.netnih.gov These methods can introduce a variety of chemical groups to fine-tune the compound's properties.

Table 1: Potential Modifications for Next-Generation N-Phenylheptanamide Analogues

Structural ComponentPotential ModificationsDesired Outcome
Heptanamide (B1606996) ChainVarying length, introducing unsaturation or branchingOptimize binding affinity and pharmacokinetic properties
Chloro SubstituentSubstitution with other halogens (F, Br, I) or functional groups (e.g., methoxy, nitro)Modulate electronic properties and binding interactions
Phenyl RingIntroduction of various substituents (e.g., alkyl, hydroxyl, amino groups) at different positionsEnhance target specificity and reduce off-target effects

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. ijpsjournal.comnih.govmdpi.com These computational tools can be applied to the development of N-phenylheptanamide analogues in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel N-phenylheptanamide derivatives before they are synthesized. biorxiv.org This allows researchers to prioritize the most promising candidates for further investigation.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. ijpsjournal.commdpi.com This can lead to the discovery of novel N-phenylheptanamide analogues with improved efficacy and safety profiles.

Lead Optimization: Machine learning can guide the iterative process of modifying a lead compound to improve its properties. researchgate.net By analyzing structure-activity relationships, ML models can suggest modifications that are most likely to result in a successful drug candidate.

Translational Research Opportunities for N-Phenylheptanamide Class Compounds in Preclinical Studies

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govnovartis.comresearchgate.net For N-phenylheptanamide compounds, this involves a series of preclinical studies to evaluate their potential as therapeutic agents.

The preclinical development of a promising N-phenylheptanamide analogue would involve:

In Vitro and In Vivo Efficacy Studies: Rigorous testing in relevant cell-based and animal models of disease is necessary to confirm the therapeutic potential of the compound. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: These studies provide information on how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanism of action.

Toxicology and Safety Pharmacology: Comprehensive safety testing is required to identify any potential adverse effects before a compound can be considered for human clinical trials. nih.gov

The successful translation of a novel N-phenylheptanamide compound from the laboratory to the clinic will depend on a carefully designed and executed preclinical research program. nih.govdndi.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.